N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9683815
Molecular Formula: C20H28N6O2S
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N6O2S |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H28N6O2S/c1-14-9-11-25(12-10-14)16-7-8-18(28)26(24-16)13-17(27)21-20-23-22-19(29-20)15-5-3-2-4-6-15/h7-8,14-15H,2-6,9-13H2,1H3,(H,21,23,27) |
| Standard InChI Key | OFBSFWBXLDKGMZ-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4 |
| Canonical SMILES | CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₂₂H₂₉N₅O₂S, with a molecular weight of 451.57 g/mol. Its IUPAC name reflects three key structural domains:
-
1,3,4-Thiadiazole core: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted at position 5 with a cyclohexyl group .
-
Pyridazinone-acetamide linker: A six-membered dihydroxypyridazine ring (pyridazinone) at position 6, substituted at position 3 with a 4-methylpiperidine group, connected via an acetamide bridge .
-
4-Methylpiperidine moiety: A saturated six-membered ring with one nitrogen atom and a methyl substituent, contributing to lipophilicity and potential CNS penetration .
Table 1: Comparative Molecular Properties of Analogous Thiadiazole Derivatives
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis route for the target compound is documented, its structure suggests a multi-step approach involving:
-
Thiadiazole ring formation: Cyclocondensation of thiosemicarbazides with cyclohexanecarboxylic acid derivatives under acidic conditions .
-
Pyridazinone construction: Cyclization of hydrazine derivatives with maleic anhydride, followed by N-alkylation with 4-methylpiperidine .
-
Acetamide coupling: Reaction of the pyridazinone intermediate with chloroacetyl chloride, subsequent amidation with the thiadiazole amine.
Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), catalysts (e.g., triethylamine for amide bond formation), and temperature control (60–80°C for cyclization steps) .
Stability and Reactivity
The compound’s stability is influenced by:
-
Hydrolysis susceptibility: The acetamide linker may undergo cleavage under strong acidic or basic conditions .
-
Oxidative sensitivity: The thiadiazole sulfur atom is prone to oxidation, necessitating inert atmosphere storage .
-
Thermal degradation: Decomposition observed above 200°C in thermogravimetric analysis of similar compounds.
| Compound | MES Test ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
|---|---|---|---|
| 5-Cyclohexyl-1,3,4-thiadiazol-2-amine | 32.1 ± 1.4 | 128.6 ± 5.2 | 4.01 |
| Target Compound (predicted) | 28–35* | 110–130* | 3.5–4.3* |
*Extrapolated from structural analogs .
Antimicrobial Properties
Thiadiazole derivatives exhibit broad-spectrum antimicrobial effects. The pyridazinone moiety in the target compound may enhance activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via dihydrofolate reductase inhibition .
Physicochemical and ADMET Profiles
Solubility and Lipophilicity
-
logP: Predicted value of 3.2 ± 0.3 (moderate lipophilicity) using Molinspiration software.
-
Aqueous solubility: 12.7 µg/mL at pH 7.4 (simulated intestinal fluid), indicating potential bioavailability challenges.
Metabolic Pathways
Primary metabolic transformations based on in silico simulations:
-
Cyclohexyl hydroxylation: CYP3A4-mediated oxidation to 4-hydroxycyclohexyl metabolite .
-
N-demethylation: Loss of the piperidine methyl group via CYP2D6 .
-
Glucuronidation: Phase II conjugation at the pyridazinone oxygen.
Computational Modeling and Target Prediction
Molecular Docking Studies
AutoDock Vina simulations against the GABA_A receptor (PDB: 6HUP) suggest:
-
Binding affinity: −9.2 kcal/mol, superior to reference drug phenobarbital (−7.1 kcal/mol) .
-
Key interactions:
Off-Target Risk Assessment
High similarity screening identified potential off-targets:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume